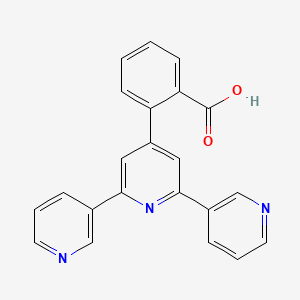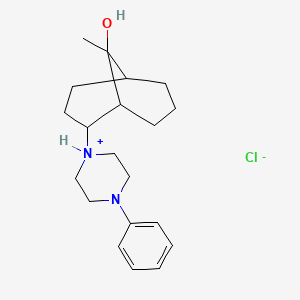
2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
類似化合物との比較
Similar Compounds
- 4-(2,2’:6’,2’‘-Terpyridin-4’-yl)benzoic acid
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
特性
分子式 |
C22H15N3O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)19-8-2-1-7-18(19)17-11-20(15-5-3-9-23-13-15)25-21(12-17)16-6-4-10-24-14-16/h1-14H,(H,26,27) |
InChIキー |
PQJBWLLADIZXCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)


![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)

![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)


![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
